molecular formula C7H15FN2 B13217663 2-(2-Fluoroethyl)-1-methylpiperazine

2-(2-Fluoroethyl)-1-methylpiperazine

Cat. No.: B13217663
M. Wt: 146.21 g/mol
InChI Key: ZGOJINIQMQDGOU-UHFFFAOYSA-N
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Description

2-(2-Fluoroethyl)-1-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The presence of the fluoroethyl group in this compound introduces unique chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethyl)-1-methylpiperazine typically involves the reaction of 1-methylpiperazine with 2-fluoroethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated synthesis and purification systems ensures high purity and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethyl)-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen replacing the fluoroethyl group.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoroethyl)-1-methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethanol: A simple fluorinated alcohol with similar fluoroethyl group.

    2-Fluoroethylamine: Contains a fluoroethyl group attached to an amine.

    2-Fluorophenol: A fluorinated phenol with a fluoroethyl group.

Uniqueness

2-(2-Fluoroethyl)-1-methylpiperazine is unique due to the presence of both the piperazine ring and the fluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

2-(2-fluoroethyl)-1-methylpiperazine

InChI

InChI=1S/C7H15FN2/c1-10-5-4-9-6-7(10)2-3-8/h7,9H,2-6H2,1H3

InChI Key

ZGOJINIQMQDGOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1CCF

Origin of Product

United States

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